molecular formula C24H28O4 B1253651 (6Z,16Z)-6,16-dibutylidene-5,15-dioxapentacyclo[9.5.2.0^{1,13}.0^{2,10}.0^{3,7}]octadeca-3(7),12-diene-4,14-dione CAS No. 89708-23-6

(6Z,16Z)-6,16-dibutylidene-5,15-dioxapentacyclo[9.5.2.0^{1,13}.0^{2,10}.0^{3,7}]octadeca-3(7),12-diene-4,14-dione

Cat. No.: B1253651
CAS No.: 89708-23-6
M. Wt: 380.5 g/mol
InChI Key: UBBRXVRQZJSDAK-DZWUWFSDSA-N
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Description

Levistolide A is a naturally occurring compound extracted from the rhizomes of Angelica sinensis, a traditional Chinese medicinal herb. It has garnered significant attention due to its potential therapeutic properties, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

Levistolide A can be synthesized through various chemical reactions, including esterification and cyclization processes. The synthetic route typically involves the use of starting materials such as ferulic acid and butylidenephthalide, which undergo a series of reactions to form the desired compound .

Industrial Production Methods

In industrial settings, (6Z,16Z)-6,16-dibutylidene-5,15-dioxapentacyclo[9.5.2.0^{1,13}.0^{2,10}.0^{3,7}]octadeca-3(7),12-diene-4,14-dione is often extracted from the dried rhizomes of Angelica sinensis using solvent extraction methods. The extracted compound is then purified through techniques such as column chromatography to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

Levistolide A undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .

Major Products Formed

Scientific Research Applications

Mechanism of Action

Levistolide A exerts its effects through several molecular targets and pathways:

Comparison with Similar Compounds

Levistolide A is unique compared to other similar compounds due to its dual role in neuroprotection and cancer treatment. Similar compounds include:

Levistolide A stands out due to its specific activation of PPARγ and its ability to reduce beta-amyloid production and tau phosphorylation, making it a promising candidate for the treatment of Alzheimer’s disease and other neurodegenerative conditions .

Properties

CAS No.

89708-23-6

Molecular Formula

C24H28O4

Molecular Weight

380.5 g/mol

IUPAC Name

(6Z,16Z)-6,16-di(butylidene)-5,15-dioxapentacyclo[9.5.2.01,13.02,10.03,7]octadeca-3(7),12-diene-4,14-dione

InChI

InChI=1S/C24H28O4/c1-3-5-7-18-16-10-9-15-14-11-12-24(21(15)20(16)23(26)27-18)17(13-14)22(25)28-19(24)8-6-4-2/h7-8,13-15,21H,3-6,9-12H2,1-2H3/b18-7-,19-8-

InChI Key

UBBRXVRQZJSDAK-DZWUWFSDSA-N

SMILES

CCCC=C1C2=C(C3C(CC2)C4CCC35C(=C4)C(=O)OC5=CCCC)C(=O)O1

Isomeric SMILES

CCC/C=C\1/C2=C(C3C(CC2)C4CCC3\5C(=C4)C(=O)O/C5=C\CCC)C(=O)O1

Canonical SMILES

CCCC=C1C2=C(C3C(CC2)C4CCC35C(=C4)C(=O)OC5=CCCC)C(=O)O1

melting_point

112 - 113 °C

physical_description

Solid

Synonyms

(1Z,5S,5aS,8Z,10bS,10cS)-1,8-dibutylidene-5,5a,6,7,8,10b-hexahydro-1H-5,10c-ethanonaphtho(1,2-c:7,8-c')difuran-3,10-dione
levistilide A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6Z,16Z)-6,16-dibutylidene-5,15-dioxapentacyclo[9.5.2.0^{1,13}.0^{2,10}.0^{3,7}]octadeca-3(7),12-diene-4,14-dione
Reactant of Route 2
(6Z,16Z)-6,16-dibutylidene-5,15-dioxapentacyclo[9.5.2.0^{1,13}.0^{2,10}.0^{3,7}]octadeca-3(7),12-diene-4,14-dione
Reactant of Route 3
(6Z,16Z)-6,16-dibutylidene-5,15-dioxapentacyclo[9.5.2.0^{1,13}.0^{2,10}.0^{3,7}]octadeca-3(7),12-diene-4,14-dione
Reactant of Route 4
(6Z,16Z)-6,16-dibutylidene-5,15-dioxapentacyclo[9.5.2.0^{1,13}.0^{2,10}.0^{3,7}]octadeca-3(7),12-diene-4,14-dione
Reactant of Route 5
(6Z,16Z)-6,16-dibutylidene-5,15-dioxapentacyclo[9.5.2.0^{1,13}.0^{2,10}.0^{3,7}]octadeca-3(7),12-diene-4,14-dione
Reactant of Route 6
(6Z,16Z)-6,16-dibutylidene-5,15-dioxapentacyclo[9.5.2.0^{1,13}.0^{2,10}.0^{3,7}]octadeca-3(7),12-diene-4,14-dione

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